molecular formula C17H18ClN3O2 B8777821 3-Quinolinecarbonitrile, 4-chloro-7-methoxy-5-[(1-methyl-4-piperidinyl)oxy]- CAS No. 541505-14-0

3-Quinolinecarbonitrile, 4-chloro-7-methoxy-5-[(1-methyl-4-piperidinyl)oxy]-

Cat. No. B8777821
CAS RN: 541505-14-0
M. Wt: 331.8 g/mol
InChI Key: VLJSBQSZEAUVQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Quinolinecarbonitrile, 4-chloro-7-methoxy-5-[(1-methyl-4-piperidinyl)oxy]- is a useful research compound. Its molecular formula is C17H18ClN3O2 and its molecular weight is 331.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Quinolinecarbonitrile, 4-chloro-7-methoxy-5-[(1-methyl-4-piperidinyl)oxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Quinolinecarbonitrile, 4-chloro-7-methoxy-5-[(1-methyl-4-piperidinyl)oxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

541505-14-0

Product Name

3-Quinolinecarbonitrile, 4-chloro-7-methoxy-5-[(1-methyl-4-piperidinyl)oxy]-

Molecular Formula

C17H18ClN3O2

Molecular Weight

331.8 g/mol

IUPAC Name

4-chloro-7-methoxy-5-(1-methylpiperidin-4-yl)oxyquinoline-3-carbonitrile

InChI

InChI=1S/C17H18ClN3O2/c1-21-5-3-12(4-6-21)23-15-8-13(22-2)7-14-16(15)17(18)11(9-19)10-20-14/h7-8,10,12H,3-6H2,1-2H3

InChI Key

VLJSBQSZEAUVQB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC2=CC(=CC3=NC=C(C(=C23)Cl)C#N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-cyano-4-hydroxy-7-methoxy-5-[(1-methylpiperidin-4-yl)oxy]quinoline (313 mg) and phosphoryl chloride (1.8 ml) in acetonitrile (10 ml) was refluxed and stirred for 20 hours. After cooling, the solution was evaporated to dryness. The flask containing the residue was filled with ice chips and excess concentrated aqueous ammonia (25 ml) was added. This mixture was allowed to warm up while stirring overnight. The product was filtered off and dried under high vacuum overnight. The title compound was obtained as a white solid (225 mg, 68%); NMR spectrum: (DMSOd6) 1.80 (m, 2H), 1.98 (m, 2H), 2.18 (s, 3H), 2.27 (m, 2H), 2.58 (m, 2H), 3.94 (s, 3H), 4.72 (m, 1H), 6.92 (d, 1H), 7.09 (d, 1H), 8.93 (s, 1H); Mass spectrum: M+H+ 332.
Name
3-cyano-4-hydroxy-7-methoxy-5-[(1-methylpiperidin-4-yl)oxy]quinoline
Quantity
313 mg
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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